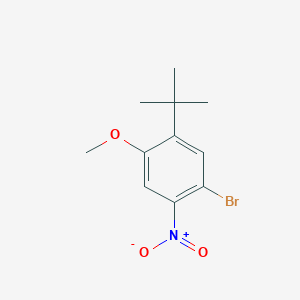
2-Bromo-6-fluoro-4-methylbenzaldehyde
Overview
Description
2-Bromo-6-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-fluoro-4-methylbenzaldehyde is1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, fluoro, methyl, and aldehyde functional groups attached at positions 2, 6, 4, and 1 respectively. Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-methylbenzaldehyde is a solid at room temperature . It has a predicted boiling point of 253.2±35.0 °C and a predicted density of 1.575±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : 2-Bromo-6-fluoro-4-methylbenzaldehyde is synthesized through various chemical reactions. For example, 4-bromo-2-fluorotoluene can be converted to this compound through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).
Molecular Structure Analysis : The molecular structure and properties of similar compounds, like 2-fluoro-4-bromobenzaldehyde, have been studied using X-ray diffraction and vibrational spectroscopy. These studies include computational approaches like density functional theory to understand the molecular structure (Mahir Tursun et al., 2015).
Applications in Synthesis of Other Compounds
Role in Synthesizing Bioactive Compounds : It's used as a key intermediate in synthesizing various bioactive molecules. For instance, it's involved in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, which have potential applications in medicinal chemistry (K. Kobayashi et al., 2013).
Drug Discovery Applications : 2-Bromo-6-fluoro-4-methylbenzaldehyde is crucial in the synthesis of key intermediates for drug discoveries. Its role in improving synthetic routes and increasing yield and purity of drug compounds is significant (K. Nishimura & T. Saitoh, 2016).
Advanced Material Synthesis
Creation of New Heterocyclic Systems : This compound contributes to the formation of new heterocyclic systems, which have applications in various fields including materials science and pharmacology (I. V. Dyachenko et al., 2020).
Production of Value-Added Chemicals : It's used in reactions for the production of value-added chemicals like methylbenzaldehydes, which have wide applications in the chemical industry (Takahiko Moteki et al., 2016).
Catalysis and Chemical Reactions
Use in Synthesizing Substituted Benzaldehydes : This compound is involved in the synthesis of substituted benzaldehydes through palladium-catalyzed ortho-bromination. Such reactions are critical in organic synthesis and pharmaceuticals (E. Dubost et al., 2011).
Electrochemical Transformations : In electrochemical studies, derivatives of 2-Bromo-6-fluoro-4-methylbenzaldehyde are analyzed to understand their behavior in chemical reactions, which is important for applications in materials science and engineering (Y. E. Ryzhkova et al., 2020).
Environmental and Biological Studies
- Metabolism in Microorganisms : The metabolism of halogenated compounds, including those related to 2-Bromo-6-fluoro-4-methylbenzaldehyde, has been studied in microorganisms. Such studies help in understanding environmental biotransformation processes (A. Neilson et al., 1988).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .
Mechanism of Action
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, including nucleophilic addition and oxidation, which may influence their interaction with biological targets .
Biochemical Pathways
Benzaldehyde derivatives are often involved in reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a cytochrome P450 1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-methylbenzaldehyde . For instance, its stability can be affected by storage conditions, with optimal stability achieved when sealed in dry conditions at room temperature .
properties
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGYGLIKSWXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288583 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1370025-54-9 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)





![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)




